Mycinamicin I - 73665-15-3

Mycinamicin I

Catalog Number: EVT-275814
CAS Number: 73665-15-3
Molecular Formula: C37H61NO12
Molecular Weight: 711.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycinamicin I is a macrolide antibiotic involved in biosynthetic pathways.
Source and Classification

Mycinamicin I is classified under macrolide antibiotics, a group that includes well-known drugs such as erythromycin and azithromycin. These compounds are typically produced through polyketide biosynthesis pathways in specific bacterial strains. The biosynthetic pathway of Mycinamicin I involves several enzymatic steps that modify the core structure to enhance its biological activity and pharmacological properties.

Synthesis Analysis

The synthesis of Mycinamicin I can be approached through both natural extraction from Micromonospora griseorubida and total synthesis methods developed in laboratories.

Natural Synthesis

In nature, Mycinamicin I is synthesized via a polyketide pathway involving multiple enzymatic reactions. Key enzymes include cytochrome P450 enzymes such as MycCI and MycG, which play critical roles in hydroxylation and epoxidation reactions necessary for final product formation .

Total Synthesis

The first total synthesis of Mycinamicin IV, a precursor to Mycinamicin I, was achieved using novel glycosidation reactions involving zirconium or hafnium chloride complexes with silver perchlorate as catalysts . This method highlights the importance of optimizing reaction conditions to achieve high yields and purity in synthetic pathways.

Molecular Structure Analysis

Mycinamicin I has a complex molecular structure typical of macrolides. Its structure includes:

  • Macrolactone Ring: A 16-membered lactone ring that forms the backbone of the molecule.
  • Sugar Moieties: Attached desosamine and mycinose sugar units enhance solubility and bioactivity.
  • Functional Groups: Hydroxyl and epoxide groups introduced through enzymatic modifications contribute to its pharmacological properties.

The molecular formula for Mycinamicin I is C23H43N1O9C_{23}H_{43}N_1O_9, reflecting its intricate arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

The chemical reactions involving Mycinamicin I primarily revolve around its biosynthesis and modification:

  • Hydroxylation: Catalyzed by enzymes such as MycCI, converting methyl groups into hydroxymethyl groups.
  • Epoxidation: MycG facilitates the conversion of double bonds into epoxide groups, enhancing the compound's reactivity.
  • Glycosylation: The attachment of sugar moieties occurs through glycosidic bond formation, which is crucial for the antibiotic's activity .

These reactions are tightly regulated within the biosynthetic pathway to ensure proper formation and functionality of the antibiotic.

Mechanism of Action

Mycinamicin I exerts its antibacterial effects primarily through inhibition of protein synthesis. The mechanism involves:

  1. Binding to Ribosomes: Mycinamicin I binds to the 50S subunit of bacterial ribosomes.
  2. Inhibition of Peptidyl Transferase Activity: This binding prevents peptide bond formation during translation, effectively halting protein synthesis.
  3. Disruption of Cellular Processes: By inhibiting protein synthesis, Mycinamicin I disrupts essential cellular functions, leading to bacterial cell death.

The specificity for Gram-positive bacteria is attributed to structural interactions with their ribosomal components.

Physical and Chemical Properties Analysis

Mycinamicin I exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol but has limited solubility in water due to its hydrophobic core.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range for macrolides.

These properties are essential for understanding its behavior in biological systems and potential formulations for therapeutic use.

Applications

Mycinamicin I has several scientific applications:

  • Antibiotic Therapy: It is primarily used in treating infections caused by susceptible Gram-positive bacteria.
  • Research Tool: Its unique structure makes it a valuable compound for studying antibiotic resistance mechanisms and developing new antimicrobial agents.
  • Biosynthetic Studies: Researchers utilize Mycinamicin I as a model compound to explore polyketide biosynthesis pathways and enzyme functions within Micromonospora griseorubida.
Biosynthesis and Genetic Regulation of Mycinamicin I

Polyketide Synthase (PKS) Assembly of Protomycinolide-IV Aglycone

The mycinamicin aglycone, protomycinolide-IV (PML-IV), is synthesized by a modular type I polyketide synthase (PKS) system encoded by the mycA locus. This PKS comprises five multifunctional proteins (MycAI–MycAV) organized into seven modules, each catalyzing a specific elongation and modification cycle [2] [7]. Key features include:

  • Module Organization and Domain Functions: Each module houses catalytic domains for substrate selection, condensation, and β-carbon processing. Methylmalonyl-CoA is exclusively incorporated by the acyltransferase (AT) domains of modules 1, 4, 5, and 6, introducing methyl branches at C-4, C-8, C-10, and C-12 [2] [10]. Module 7 (MycAV) terminates chain elongation by catalyzing lactonization to form PML-IV, a 16-membered macrolactone with α,β-unsaturation at C-10/C-11 [3] [7].
  • Inactivation Studies: Targeted disruption of mycAV (module 7) in M. griseorubida abolishes PML-IV production, confirming its indispensable role in ring closure [3] [7]. Bioconversion experiments demonstrate that exogenous PML-IV is efficiently glycosylated and oxidized to mature mycinamicins, validating its role as the aglycone precursor [3].

Table 1: PKS Modules for Protomycinolide-IV Synthesis

ModulePKS ProteinDomainsSubstrateStructural Outcome
1MycAIKS-AT-DH-ER-KR-ACPMethylmalonyl-CoAC2-methyl branch
2MycAIKS-AT-KR-ACPMalonyl-CoAC4-OH group
3MycAIIKS-AT-DH-ER-KR-ACPMethylmalonyl-CoAC6-methyl branch
4MycAIIIKS-AT-KR-ACPMethylmalonyl-CoAC8-methyl branch
5MycAIVKS-AT-DH-ACPMethylmalonyl-CoAC10-methyl branch, Δ10,11 bond
6MycAIVKS-AT-ER-ACPMethylmalonyl-CoAC12-methyl branch
7MycAVKS-AT-TEMacrocyclization to PML-IV

Role of Cytochrome P450 Enzymes in Tailoring Reactions

PML-IV undergoes sequential oxidative modifications catalyzed by cytochrome P450 enzymes MycCI and MycG, which introduce hydroxyl and epoxide groups essential for bioactivity.

MycCI-Mediated C21 Methyl Hydroxylation

MycCI, supported by its redox partner ferredoxin MycCII, hydroxylates the C21 methyl group of mycinamicin VIII (the earliest glycosylated intermediate) to form mycinamicin VII [4] [5]. Critical insights:

  • Substrate Specificity: MycCI exclusively acts on desosamine-containing intermediates (e.g., mycinamicin VIII), with negligible activity against aglycones or mycinose-attached derivatives [5].
  • Genetic Evidence: Disruption of mycCI in M. griseorubida leads to accumulation of mycinamicin VIII and abolishes production of advanced mycinamicins (I/II) [4]. Complementation with intact mycCI restores hydroxylation capacity [4].

MycG Dual-Functionality in C14 Hydroxylation and C12–C13 Epoxidation

MycG is a multifunctional P450 that catalyzes two distinct reactions on the macrolactone ring:

  • C14 Hydroxylation: Converts mycinamicin IV → mycinamicin V.
  • C12–C13 Epoxidation: Converts mycinamicin V → mycinamicin II or mycinamicin IV → mycinamicin I [4] [5].
  • Reaction Order and Substrate Flexibility: MycG exhibits relaxed substrate specificity, accepting both mycinamicin IV and III. However, epoxidation precedes hydroxylation when mycinamicin IV is the substrate [4].
  • In Vivo Validation: mycG knockout strains accumulate mycinamicin IV but retain trace capacity to convert mycinamicin I → II, suggesting auxiliary oxidation mechanisms [4]. Kinetic studies show MycG has higher catalytic efficiency (kcat/KM) for epoxidation (2.7 × 10⁴ M⁻¹s⁻¹) than hydroxylation (1.1 × 10⁴ M⁻¹s⁻¹) [5].

Table 2: Kinetic Parameters of MycG-Catalyzed Reactions

SubstrateProductReaction TypeKM (μM)kcat (min⁻¹)kcat/KM (M⁻¹s⁻¹)
Mycinamicin IVMycinamicin IEpoxidation18.2 ± 2.112.5 ± 0.82.7 × 10⁴
Mycinamicin IVMycinamicin VHydroxylation25.6 ± 3.38.4 ± 0.61.1 × 10⁴
Mycinamicin VMycinamicin IIEpoxidation15.3 ± 1.910.2 ± 0.72.2 × 10⁴

Glycosylation Mechanisms and Sugar Moiety Attachment

Desosamine Transfer via MycB Glycosyltransferase

Desosamine (3,4,6-trideoxy-3-dimethylamino-D-glucose) is attached to the C-5 hydroxyl of PML-IV early in biosynthesis:

  • MycB Function: This glycosyltransferase activates TDP-D-desosamine and catalyzes nucleophilic attack by the C5-OH of PML-IV, forming a β-glycosidic linkage to generate mycinamicin VIII [2] [8].
  • Timing of Attachment: Desosamination precedes C21 hydroxylation by MycCI, as evidenced by the accumulation of desosaminylated intermediates in mycCI mutants [4] [5].

Mycinose Biosynthesis and MycE/MycF Methylation Cascade

Mycinose (2,3,4,6-tetradeoxy-4-dimethylamino-3-C-methyl-D-ribohexose) is synthesized via stepwise modification of TDP-6-deoxyallose and attached to the C21-OH:1. Biosynthetic Steps:- mydH: Encodes a 4-ketoreductase generating TDP-6-deoxyallose.- mycE: A C3-methyltransferase installing the 3-C-methyl branch.- mycF: An O-methyltransferase modifying the 2'-OH group [2] [4].2. Attachment Mechanism: The glycosyltransferase responsible for mycinose transfer remains unidentified but acts after C21 hydroxylation by MycCI [4] [7].

Table 3: Sugar Moieties in Mycinamicin I Biosynthesis

SugarBiosynthetic GenesKey ModificationsAttachment SiteGlycosyltransferase
DesosaminemydA–mydG, mycBTransamination (MydB), N,N-dimethylation (MydC)C5-OH of aglyconeMycB
MycinosemydH, mycE, mycFC3-Methylation (MycE), 2'-O-methylation (MycF)C21-OH of aglyconeUnknown

Transcriptional Regulation of the Mycinamicin Biosynthetic Gene Cluster

The mycinamicin gene cluster (myc) is regulated by pathway-specific and pleiotropic transcriptional factors:

  • Putative Regulators: ORFs encoding SARP-family (Streptomyces Antibiotic Regulatory Protein) and gamma-butyrolactone receptor-like proteins flank the PKS locus (mycA) [2] [3]. These likely activate transcription of PKS and tailoring genes in response to physiological cues.
  • Coordination with Growth Phase: Mycinamicin production initiates during late exponential phase, coinciding with the expression of mycCI and mycG, as confirmed by RT-PCR studies [4]. The self-resistance gene myrB (encoding a macrolide efflux pump) is constitutively expressed, preventing autoinhibition [3] [7].

Properties

CAS Number

73665-15-3

Product Name

Mycinamicin I

IUPAC Name

(2R,3R,6E,8S,9S,10S,12R,14E)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

Molecular Formula

C37H61NO12

Molecular Weight

711.9 g/mol

InChI

InChI=1S/C37H61NO12/c1-11-27-24(18-45-37-35(44-10)34(43-9)30(41)23(6)47-37)33-28(49-33)14-13-26(39)20(3)16-21(4)32(19(2)12-15-29(40)48-27)50-36-31(42)25(38(7)8)17-22(5)46-36/h12-15,19-25,27-28,30-37,41-42H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24+,25-,27+,28?,30+,31+,32+,33?,34+,35+,36-,37+/m0/s1

InChI Key

QABCJBNUVVMWAL-HXRJSAKRSA-N

SMILES

CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Solubility

Soluble in DMSO

Synonyms

Mycinamicin I, A 11725 I, Antibiotic A 11725 I, Mycinomycin I

Canonical SMILES

CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Isomeric SMILES

CC[C@@H]1[C@H](C2C(O2)/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC

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